Cas no 66168-67-0 (Pyridine, 4-bromo-3-phenyl-5-[3-(trifluoromethyl)phenyl]-)

Pyridine, 4-bromo-3-phenyl-5-[3-(trifluoromethyl)phenyl]- structure
66168-67-0 structure
Product Name:Pyridine, 4-bromo-3-phenyl-5-[3-(trifluoromethyl)phenyl]-
CAS No:66168-67-0
MF:C18H11BrF3N
MW:378.185854196548
CID:388629
PubChem ID:23345824
Update Time:2025-04-19

Pyridine, 4-bromo-3-phenyl-5-[3-(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 4-bromo-3-phenyl-5-[3-(trifluoromethyl)phenyl]-
    • 4-bromo-3-phenyl-5-[3-(trifluoromethyl)phenyl]pyridine
    • 66168-67-0
    • OUQGBHOLIWNREG-UHFFFAOYSA-N
    • SCHEMBL11184298
    • DTXSID60633252
    • Inchi: 1S/C18H11BrF3N/c19-17-15(12-5-2-1-3-6-12)10-23-11-16(17)13-7-4-8-14(9-13)18(20,21)22/h1-11H
    • InChI Key: OUQGBHOLIWNREG-UHFFFAOYSA-N
    • SMILES: BrC1C(=CN=CC=1C1C=CC=C(C(F)(F)F)C=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 377.00270g/mol
  • Monoisotopic Mass: 377.00270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 12.9Ų

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